molecular formula C11H17N3 B1591970 N-(Piperidin-4-ylmethyl)pyridin-2-amine CAS No. 302338-97-2

N-(Piperidin-4-ylmethyl)pyridin-2-amine

Cat. No.: B1591970
CAS No.: 302338-97-2
M. Wt: 191.27 g/mol
InChI Key: PZVOFVCTIUPSRP-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) and Piperidine (B6355638) Heterocycles in Drug Discovery

Pyridine and piperidine rings are fundamental building blocks in the synthesis of a vast array of pharmaceutical agents. nih.govmdpi.com Their prevalence is underscored by their presence in numerous FDA-approved drugs, where they contribute to a wide spectrum of biological activities. pharmaffiliates.com

The pyridine ring, an aromatic heterocycle, is a common feature in many biologically active molecules and natural products, including vitamins like niacin and vitamin B6. nih.gov Its electron-deficient nature allows it to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, which are crucial for molecular recognition at biological targets. evitachem.com Pyridine derivatives have demonstrated a broad range of pharmacological effects, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. pharmaffiliates.com

The piperidine ring, a saturated heterocycle, is one of the most ubiquitous scaffolds in medicinal chemistry. nih.govmdpi.com Its conformational flexibility allows it to present substituents in well-defined spatial orientations, facilitating optimal interactions with biological macromolecules. evitachem.com This adaptability has been harnessed in the design of drugs targeting the central nervous system (CNS), as well as those with antihistaminic, and analgesic activities. mdpi.com

The combination of these two heterocycles in a single molecule, as seen in N-(Piperidin-4-ylmethyl)pyridin-2-amine, offers a versatile platform for the development of novel therapeutic agents with potentially unique pharmacological profiles.

Overview of Research Directions for this compound

Academic research on this compound and its analogues is primarily focused on its potential as a scaffold for the development of targeted therapies. The core structure allows for systematic modifications to explore structure-activity relationships (SAR) and optimize potency and selectivity for various biological targets.

Key research directions include:

Synthesis and Derivatization: The synthesis of this compound is often achieved through multi-step organic reactions, with common methods including reductive amination and nucleophilic substitution. evitachem.com Researchers are actively exploring new synthetic routes and derivatization strategies to create libraries of related compounds for biological screening. nih.govevitachem.com

Enzyme Inhibition: A significant area of investigation is the potential for derivatives of this compound to act as enzyme inhibitors. For instance, related structures have been evaluated as inhibitors of cyclin-dependent kinases (CDK4 and CDK6) for anticancer applications, and as inhibitors of inducible nitric oxide synthase (iNOS). nih.govacs.org

Receptor Binding: The piperidine moiety, in particular, suggests potential interactions with various receptors in the central nervous system. evitachem.com Studies on related compounds have explored their affinity for sigma receptors, which are implicated in neurological disorders. nih.gov

Anticancer and Anti-angiogenic Studies: Research has also extended to evaluating the anticancer potential of derivatives. Some studies have focused on their ability to inhibit cell proliferation and induce apoptosis in cancer cell lines. acs.org Furthermore, investigations into the anti-angiogenic properties of related compounds have been conducted, exploring their ability to disrupt the formation of new blood vessels, a critical process in tumor growth. researchgate.net

The following table provides a summary of the key research areas and findings related to this compound and its analogues.

Research AreaKey Findings
Synthesis Commonly synthesized via reductive amination or nucleophilic substitution. evitachem.com
Enzyme Inhibition Derivatives show potential as inhibitors of CDK4/6 and iNOS. nih.govacs.org
Receptor Binding Related compounds exhibit affinity for sigma receptors. nih.gov
Anticancer Activity Derivatives have been shown to inhibit cancer cell proliferation. acs.org
Anti-angiogenic Activity Some analogues have demonstrated the ability to inhibit angiogenesis in in-vivo models. researchgate.net

Properties

IUPAC Name

N-(piperidin-4-ylmethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-2-6-13-11(3-1)14-9-10-4-7-12-8-5-10/h1-3,6,10,12H,4-5,7-9H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZVOFVCTIUPSRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CNC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90619983
Record name N-[(Piperidin-4-yl)methyl]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302338-97-2
Record name N-[(Piperidin-4-yl)methyl]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N Piperidin 4 Ylmethyl Pyridin 2 Amine and Its Analogues

General Synthetic Strategies for Piperidine (B6355638) and Pyridine (B92270) Derivatives

The formation of the piperidine ring and its linkage to a pyridine ring can be achieved through several general synthetic routes.

A primary and widely used method for synthesizing piperidines is the hydrogenation of pyridine precursors. nih.govresearchgate.net This can be achieved through various catalytic systems under different conditions.

Catalytic Hydrogenation: This method involves the reduction of the pyridine ring using hydrogen gas in the presence of a metal catalyst. asianpubs.org Commonly used catalysts include platinum oxide (PtO₂), palladium on carbon (Pd/C), and rhodium on carbon (Rh/C). asianpubs.orgresearchgate.net Reactions are often conducted under pressure and can be performed at room temperature. asianpubs.org For instance, substituted pyridines can be hydrogenated using PtO₂ as a catalyst in glacial acetic acid under 50 to 70 bar of hydrogen pressure to yield the corresponding piperidine derivatives. asianpubs.orgresearchgate.net

Transfer Hydrogenation: This approach utilizes a hydrogen donor molecule instead of hydrogen gas. A notable example is the use of a formic acid/triethylamine mixture as the hydrogen source with a rhodium catalyst. dicp.ac.cn This method can be applied to the reduction of N-benzylpyridinium salts to piperidine derivatives. dicp.ac.cn

Electrocatalytic Hydrogenation: A more recent and sustainable approach involves the electrochemical hydrogenation of pyridines. researchgate.netnih.gov This method can be performed at ambient temperature and pressure, using a membrane electrode assembly with a carbon-supported rhodium catalyst, and avoids the need for high-pressure hydrogen gas or acidic additives. researchgate.netnih.gov

Table 1: Comparison of Hydrogenation Approaches for Piperidine Synthesis

MethodCatalyst/ReagentsConditionsAdvantagesDisadvantages
Catalytic Hydrogenation PtO₂, Pd/C, Rh/C, H₂ gasHigh pressure (50-70 bar), room temperatureWell-established, versatileRequires high-pressure equipment
Transfer Hydrogenation [RhCp*Cl₂]₂, HCOOH/NEt₃In situ catalyst generationAvoids H₂ gas, potential for asymmetryMay require specific pyridinium (B92312) salts
Electrocatalytic Hydrogenation Rh/C, waterAmbient temperature and pressureSustainable, mild conditionsNewer technology, may have scalability considerations

Intramolecular cyclization is another powerful strategy for constructing the piperidine ring from acyclic precursors. nih.govorganic-chemistry.org This involves a ring-closing reaction of a linear molecule containing both the nitrogen atom and the necessary carbon chain.

Reductive Amination: Intramolecular reductive amination of amino-aldehydes or amino-ketones can lead to the formation of the piperidine ring. nih.gov

Radical Cyclization: Radical-mediated cyclization of linear amino-aldehydes can be initiated using catalysts like cobalt(II) to form piperidines. nih.gov Another approach involves the 1,6-hydrogen atom transfer in radical cyclization. nih.gov

Metal-Catalyzed Cyclization: Palladium catalysts can be used in intramolecular hydroamination of unactivated alkenes to form piperidines at room temperature. organic-chemistry.org Similarly, gold(I) catalysts can promote the intramolecular hydroamination of allenes to yield vinyl piperidines. organic-chemistry.org

Aza-Michael Reaction: The intramolecular aza-Michael reaction (IMAMR) is a useful method for piperidine synthesis, which can be promoted by bases like TBAF or catalyzed by N-heterocyclic carbenes (NHCs) to achieve good enantioselectivity. nih.gov

The formation of the bond between a pre-existing piperidine ring and a pyridine ring is often achieved through metal-catalyzed cross-coupling reactions. tandfonline.com These reactions are fundamental in synthesizing N-arylpiperidines.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a widely used method for forming C-N bonds between aryl halides (or triflates) and amines, including piperidine. tandfonline.com

Ullmann Condensation: This is a copper-catalyzed reaction that couples an aryl halide with an amine. tandfonline.comnih.gov Modern variations of this reaction can be promoted by ligands such as α-benzoin oxime, allowing for the coupling of (hetero)aryl halides with various N-nucleophiles, including piperidine, under milder conditions. nih.gov

Other Metal-Catalyzed Couplings: Other transition metals like rhodium, iridium, ruthenium, and cobalt have also been employed in cross-coupling reactions to synthesize N-aryl-2-aminopyridines. researchgate.netrsc.org These methods often take advantage of a directing group on the 2-aminopyridine (B139424) to facilitate the reaction. researchgate.netrsc.org

Table 2: Metal-Catalyzed Coupling Reactions for Pyridine-Piperidine Linkage

ReactionMetal CatalystLigands (Examples)Key Features
Buchwald-Hartwig Amination PalladiumPhosphine-based ligandsBroad substrate scope, high efficiency
Ullmann Condensation Copperα-Benzoin oxime, various N,O-ligandsInexpensive catalyst, good for heteroaryl halides
Other Cross-Couplings Rhodium, Iridium, Ruthenium, CobaltVariousCan offer different reactivity and selectivity

Specific Synthesis Routes for N-(Piperidin-4-ylmethyl)pyridin-2-amine

The synthesis of the target molecule, this compound, can be accomplished through specific multi-step sequences.

A common approach involves the use of pre-functionalized piperidine and pyridine building blocks that are then coupled together. For a related compound, (4-Methyl-pyridin-2-yl)-piperidin-4-ylmethyl-amine, a multi-step synthesis involving reductive amination has been described. evitachem.com A similar strategy can be envisioned for the target compound.

A potential synthetic route could start with commercially available 4-formylpiperidine and 2-aminopyridine derivatives. The synthesis might proceed via reductive amination, where the aldehyde group of the piperidine precursor reacts with the amino group of the pyridine precursor in the presence of a reducing agent to form the desired methylene (B1212753) bridge and the C-N bond.

A direct approach involves the reaction of a piperidine derivative with a pyridine scaffold. One general strategy for synthesizing N-(hetero)arylpiperidines utilizes Zincke imine intermediates. acs.orgchemrxiv.org This method involves a pyridine ring-opening and ring-closing sequence. acs.orgchemrxiv.org

Another relevant method is the reaction of amines with activated pyridine derivatives. For example, 2-aminopyridines can be synthesized by reacting amines with dihydrothiazolopyridinium salts under mild conditions. nih.gov This suggests that a piperidin-4-ylmethylamine derivative could potentially react with an activated pyridine species to form the target compound.

A plausible synthesis could involve the reaction of piperidine-4-carboxaldehyde with 2-aminopyridine under reductive amination conditions. This would involve the initial formation of an imine intermediate, which is then reduced in situ to the final product.

Preparation of Salt Forms, e.g., this compound Hydrochloride

The conversion of this compound into its salt form, typically the hydrochloride salt, is a standard procedure to improve the compound's stability and aqueous solubility. evitachem.com This enhancement of physicochemical properties is critical for its handling, formulation, and subsequent biological evaluation.

The general method for preparing an acid addition salt involves reacting the free base form of the amine with a suitable acid. In the case of the hydrochloride salt, the free base of this compound is dissolved in an appropriate organic solvent, such as methanol (B129727) or isopropanol. Subsequently, a solution of hydrochloric acid (HCl), often in a solvent like diethyl ether or isopropanol, is added to the amine solution. The reaction typically results in the precipitation of the hydrochloride salt, which can then be isolated by filtration, washed with a cold solvent to remove any unreacted starting materials, and dried. For instance, reacting the free amine with bases can regenerate it from its hydrochloride salt. evitachem.com The formation of the salt is an acid-base reaction where the basic nitrogen atoms of the piperidine and/or pyridine rings are protonated. evitachem.comgoogle.com

Synthesis of Derivatized this compound Analogues

The structural scaffold of this compound offers multiple sites for chemical modification, allowing for the synthesis of a wide array of analogues. These derivatives are synthesized to explore structure-activity relationships (SAR) by systematically altering different parts of the molecule. Key strategies focus on introducing various substituents to the pyridine ring, functionalizing the piperidine moiety, and creating hybrid structures.

Introduction of Halogen and Other Substituents on the Pyridine Moiety

Modifying the pyridine ring of this compound is a common strategy to modulate the electronic properties, lipophilicity, and metabolic stability of the molecule. evitachem.com Various substituents, including halogens, alkyl groups, and others, can be introduced onto the pyridine core.

One prevalent method involves starting the synthesis with an already substituted pyridine derivative. For example, using a halogenated 2-aminopyridine in a reductive amination reaction with a suitable piperidine-4-carboxaldehyde derivative is a direct approach. evitachem.comgoogle.com Nucleophilic substitution reactions on pyridine rings bearing leaving groups like halogens are also employed. evitachem.com A patent describes the synthesis of derivatives with fluorine, chlorine, or methyl groups on the pyridine ring. google.com For instance, the synthesis of (4-Methyl-pyridin-2-yl)-piperidin-4-ylmethyl-amine hydrochloride utilizes a 4-methyl-pyridine precursor. evitachem.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, are powerful tools for introducing a wide range of substituents onto the pyridine ring, although specific application to this exact molecule is part of broader synthetic strategies for pyridine functionalization. mdpi.com

Table 1: Examples of Substituents Introduced on the Pyridine Moiety

SubstituentPosition on Pyridine RingSynthetic Strategy MentionedReference
Methyl4Reductive amination with 4-methyl-pyridine derivative evitachem.com
ChlorineMultipleUse of chlorinated pyridine precursors google.com
FluorineMultipleUse of fluorinated pyridine precursors google.com
Prop-1-enyl6Wittig or related olefination on a 6-formylpyridine derivative followed by deprotection nih.gov
2-Fluoropropyl6Nucleophilic substitution on a protected 6-(2-hydroxypropyl)pyridine derivative nih.gov
Methoxy (B1213986)MultipleO-alkylation of a corresponding hydroxypyridine derivative nih.gov

Modifications and Functionalization of the Piperidine Ring

The piperidine ring is another key site for structural modification, offering opportunities to influence the compound's conformation, basicity, and interactions with biological targets. Functionalization can occur at the piperidine nitrogen or at the carbon atoms of the ring.

N-Functionalization: The secondary amine of the piperidine ring is readily functionalized. evitachem.com

Alkylation: The nitrogen can be alkylated to introduce various alkyl or substituted alkyl groups. evitachem.com

Acylation/Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or isocyanates can yield amides, sulfonamides, and ureas, respectively. A patent details the preparation of a derivative by reacting the piperidine nitrogen with 3,4-dichlorobenzoyl chloride. google.com Similarly, N-methyl-N-[1-(pyridine-4-carbonyl)piperidin-4-yl]pyridin-2-amine is synthesized through acylation. evitachem.com

Reductive Amination: The piperidine nitrogen can be reacted with aldehydes or ketones in the presence of a reducing agent to introduce N-alkyl groups. researchgate.net

C-H Functionalization: Direct functionalization of the piperidine ring's C-H bonds is a more advanced strategy. Rhodium-catalyzed C-H insertion reactions, for example, can be used to introduce substituents at specific positions (C2, C3, or C4), with the site-selectivity often controlled by the choice of catalyst and the nitrogen protecting group. nih.gov

Synthesis from Functionalized Piperidines: A common approach is to begin the synthesis with a pre-functionalized piperidine ring. For instance, a reductive amination reaction can be performed between 2-aminopyridine and a piperidine-4-aldehyde that already contains substituents on the ring. researchgate.net The synthesis of cis-3-methyl-4-aminopiperidine derivatives has been achieved through the regioselective ring-opening of an epoxide precursor, which can then be elaborated. researchgate.net

Table 2: Examples of Piperidine Ring Modifications

Modification TypeReagents/MethodResulting Functional GroupReference
N-Acylation3,4-Dichlorobenzoyl chlorideN-Aroyl google.com
N-AcylationPyridine-4-carbonyl chlorideN-Aroyl evitachem.com
N-AlkylationAlkyl halidesN-Alkyl evitachem.com
N-Arylation3-methylpyrazine derivativeN-Aryl evitachem.com
C-H FunctionalizationRhodium catalysts, diazo compoundsC-Alkyl/Arylacetate nih.gov
Ring-openingEpoxide ring-opening with an amine3-substituted-4-amino researchgate.net

Hybridization Strategies with Other Bioactive Scaffolds

Hybridization involves covalently linking the this compound scaffold to other known bioactive molecules or pharmacophores. The goal of this strategy is to create new chemical entities with potentially synergistic or multi-target activity, improved selectivity, or enhanced pharmacokinetic properties. researchgate.netnih.gov

The piperidine-pyridine core serves as a versatile linker or foundational element in these hybrids. The piperidine nitrogen is a common attachment point for other molecular fragments.

Hybridization with Heterocycles: The scaffold can be linked to other heterocyclic systems known for their biological relevance, such as purines, pyrimidines, or pyrazines. researchgate.netmdpi.com For example, a purine (B94841) core can be connected via a functionalized piperidine linker. nih.gov In a specific instance, a 3-methylpyrazine moiety was attached to the piperidine nitrogen to create N-methyl-N-[1-(3-methylpyrazin-2-yl)piperidin-4-yl]pyridin-2-amine. evitachem.com Similarly, pyrimidine-containing hybrids have been synthesized, where the piperidine ring is coupled to a pyrimidine (B1678525) derivative. evitachem.comresearchgate.net

Hybridization with Aromatic Groups: As seen in the modification of the piperidine ring, attaching aroyl groups like 3,4-dichlorobenzoyl represents a form of hybridization with a substituted phenyl scaffold. google.com

These strategies merge the structural features of this compound with those of other pharmacologically active classes, aiming to produce novel compounds with unique biological profiles. mdpi.com

Chemical Reactivity and Transformations of N Piperidin 4 Ylmethyl Pyridin 2 Amine

Fundamental Chemical Reactions of the Core Structure

The core structure of N-(Piperidin-4-ylmethyl)pyridin-2-amine can undergo several fundamental chemical reactions, including oxidation, reduction, and nucleophilic substitution, which alter the foundational rings.

The nitrogen atoms within this compound are susceptible to oxidation. The tertiary nitrogen of the piperidine (B6355638) ring can be oxidized to form the corresponding N-oxide. evitachem.com This transformation is common for piperidine derivatives and can be achieved using various oxidizing agents. For instance, studies on related piperidine compounds have utilized reagents like hydrogen peroxide with catalysts to yield N-oxyl radicals. researchgate.net While specific studies on this compound are not detailed, the formation of an N-oxide on the piperidine nitrogen is a highly probable oxidation pathway. evitachem.com The nitrogen atoms of the pyridine (B92270) ring are generally less susceptible to oxidation than the aliphatic piperidine nitrogen, but under strong oxidizing conditions, formation of a pyridine-N-oxide could also occur.

The piperidine ring of the molecule is a fully saturated, and therefore reduced, heterocycle. However, the pyridine ring is aromatic and can undergo reduction under specific conditions. Catalytic hydrogenation, often employing catalysts like palladium on carbon (Pd/C) or using reagents such as sodium in ethanol, is a standard method for reducing pyridine rings to piperidines. uoanbar.edu.iqresearchgate.netorganic-chemistry.org Applying these conditions to this compound would likely result in the reduction of the pyridine ring, yielding N-((piperidin-4-yl)methyl)piperidin-2-amine, a compound featuring two piperidine rings. The use of ammonium (B1175870) formate (B1220265) with a palladium catalyst is another mild and efficient system for the reduction of pyridine N-oxides to piperidines, which could be adapted for the direct reduction of the pyridine ring. researchgate.net

The chemical structure of this compound presents two primary sites for nucleophilic substitution: the pyridine ring and the piperidine nitrogen.

Pyridine Ring: The pyridine ring is electron-deficient and reactive towards nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions. uoanbar.edu.iqyoutube.com The presence of the amino group at the 2-position influences this reactivity. While the amino group itself is not a typical leaving group, substitution reactions can occur on other positions of the ring if suitable leaving groups (e.g., halogens) are present. For instance, in related 2-aminopyridine (B139424) structures, other substituents can be displaced by strong nucleophiles. researchgate.net The reaction proceeds via a stable intermediate where the negative charge is accommodated by the electronegative ring nitrogen. youtube.com

Piperidine Nitrogen: The secondary amine nitrogen of the piperidine ring is nucleophilic and can readily undergo substitution reactions. evitachem.com Alkylation, for example, allows for the introduction of further functional groups onto this nitrogen, expanding the molecular scaffold. evitachem.com This reactivity is typical for secondary amines and is a common strategy in medicinal chemistry for modifying the properties of piperidine-containing compounds.

Derivatization Reactions for Diverse Functional Group Introduction

The two secondary amine groups—one on the piperidine ring and the exocyclic amine attached to the pyridine ring—are key handles for derivatization. These sites allow for the introduction of a wide array of functional groups through reactions such as acylation, alkylation, and arylation.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming new C-N bonds. evitachem.commdpi.com This reaction could be applied to the 2-amino group of the pyridine moiety to introduce various aryl or heteroaryl substituents. mdpi.com Similarly, the piperidine nitrogen can be targeted. For example, reductive amination is a versatile method for modifying piperidine amines, allowing for the introduction of additional groups. evitachem.com The table below summarizes key derivatization reactions applicable to this scaffold.

Reaction TypeReagent/Catalyst ExamplesFunctional Group IntroducedTarget Site
N-Arylation Aryl halides, Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., Xantphos), Base (e.g., NaOtBu)Aryl groupPyridine 2-amino group
N-Alkylation Alkyl halides, Base (e.g., K₂CO₃)Alkyl groupPiperidine nitrogen, Pyridine 2-amino group
Acylation Acyl chlorides, Acid anhydridesAcyl groupPiperidine nitrogen, Pyridine 2-amino group
Reductive Amination Aldehydes/Ketones, Reducing agent (e.g., NaBH(OAc)₃)Substituted alkyl groupPiperidine nitrogen

These derivatization strategies are crucial in fields like medicinal chemistry, where fine-tuning of a molecule's structure is necessary to optimize its biological activity. evitachem.commdpi.com

Reactivity Profiles under Various Reaction Conditions

The reactivity and stability of this compound are influenced by the reaction environment. Generally, the compound is stable under standard laboratory conditions, but its reactivity can be modulated by factors such as pH, temperature, and the presence of a catalyst. evitachem.com

Many synthetic transformations, particularly those involving sensitive reagents or intermediates, are best performed under an inert atmosphere (e.g., nitrogen or argon) to prevent undesirable oxidation. evitachem.com The basicity of the nitrogen atoms means the compound's charge state is pH-dependent. In acidic conditions, the amine groups will be protonated, forming a salt. The hydrochloride salt form, for instance, is often used to improve solubility and stability. evitachem.com This protonation can, however, deactivate the molecule towards certain electrophilic reactions while potentially facilitating others.

The reaction conditions reported for derivatizing similar structures provide insight into the compound's reactivity profile. For example, N-arylation reactions often require elevated temperatures (refluxing toluene) and the presence of a strong base and a palladium catalyst, indicating that significant activation is needed for this transformation. mdpi.com Conversely, other reactions may proceed under milder conditions.

ConditionEffect on Reactivity/StabilityExample Reaction
Acidic pH Protonation of amines, increased solubility, potential deactivation of nucleophilicity.Formation of hydrochloride salts. evitachem.com
Basic pH Deprotonation of amines, increased nucleophilicity.N-alkylation with alkyl halides using K₂CO₃. mdpi.com
Elevated Temperature Provides activation energy for reactions like C-N bond formation.Buchwald-Hartwig amination in refluxing toluene. mdpi.com
Inert Atmosphere Prevents oxidation of sensitive functional groups.General synthetic procedures. evitachem.com
Catalysis Enables or accelerates reactions (e.g., cross-coupling).Palladium-catalyzed N-arylation. mdpi.com

Understanding these profiles is essential for designing successful synthetic routes to new derivatives of this compound.

Biological Activities and Pharmacological Potential of N Piperidin 4 Ylmethyl Pyridin 2 Amine Derivatives

Investigation of Anticancer Activity

The dysregulation of cellular processes like proliferation, apoptosis, and cell cycle progression is a hallmark of cancer. nih.gov Pyridine (B92270) and pyrimidine (B1678525) derivatives, in particular, are foundational structures in many FDA-approved anticancer drugs and continue to be promising scaffolds in cancer research. arabjchem.org Derivatives based on the N-(Piperidin-4-ylmethyl)pyridin-2-amine structure have demonstrated significant potential in targeting various mechanisms of cancer progression.

A primary strategy in anticancer drug development is the inhibition of cancer cell growth and the induction of programmed cell death, or apoptosis. Several studies have highlighted the potent antiproliferative effects of this compound derivatives across a range of human cancer cell lines.

For instance, a series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives, which share the core aminopyridine structure, have shown potent antiproliferative activity against cancers of the breast, colon, pancreas, and prostate, as well as leukemia and melanoma. nih.gov Similarly, another study on 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives found that the lead compound effectively inhibited cell proliferation. This inhibition was directly linked to the induction of cellular apoptosis. researchgate.net Further research into related picolinamide (B142947) derivatives also demonstrated significant inhibition of cancer cell growth, leading to both apoptosis and necrosis in tumor models. mdpi.com The ability of these compounds to trigger apoptosis is a crucial attribute, as it ensures the selective elimination of cancer cells. researchgate.netmdpi.com

Table 1: Antiproliferative Activity of Selected Pyridine/Pyrimidine Derivatives

Compound Class Cancer Cell Lines Inhibited Observed Effect Reference
4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amines Leukemia, Breast, Colon, Ovary, Pancreas, Prostate Potent antiproliferative activity nih.gov
5-Chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamines Not specified Inhibition of cell proliferation, induction of apoptosis researchgate.net
4-(4-Formamidophenylamino)-N-methylpicolinamides HepG2 (Liver), HCT116 (Colon) Inhibition of proliferation, induction of apoptosis and necrosis mdpi.com
Pyridine-chalcone analogues H22 xenograft models Anticancer, G2/M phase inhibition arabjchem.org

The phosphatidylinositol-3 kinase (PI3K)-Akt signaling pathway is a critical regulator of cell proliferation, growth, and survival. nih.gov Its frequent deregulation in various cancers makes it a prime target for therapeutic intervention. nih.govresearchgate.net Piperidine (B6355638) derivatives have been successfully developed as potent inhibitors of this pathway.

Research has led to the discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as potent and selective inhibitors of Akt (also known as Protein Kinase B). nih.gov These compounds function as ATP-competitive inhibitors, effectively blocking the signaling cascade that promotes cell survival and proliferation. nih.gov The activation of the PI3K/Akt pathway is crucial for mediating insulin's role in glucose metabolism, and its dysregulation is linked to cancer. nih.gov By targeting key kinases like Akt within this pathway, piperidine-based inhibitors can suppress downstream signals that drive tumor growth. nih.gov

The cell cycle is a tightly regulated process, and its disruption can lead to uncontrolled cell division. Many anticancer agents function by inducing cell cycle arrest, preventing cancer cells from replicating. nih.gov The tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21, are key regulators of the G1 and G2/M checkpoints of the cell cycle. nih.govnih.gov

Studies on pyridine derivatives have shown their ability to induce cell cycle arrest by modulating these pathways. Certain anticancer pyridines have been found to upregulate the expression of p53 and p21, leading to cell cycle arrest in the G2/M phase. nih.gov In a related study, piperazine (B1678402) derivatives of ciprofloxacin (B1669076) were shown to cause G2/M arrest through a p53/p21-dependent mechanism. researchgate.net The inhibition of cyclin-dependent kinases (CDKs) by specific inhibitors also engages this pathway; the CDK4/6-Retinoblastoma (RB) pathway is associated with the p53 signaling pathway through the transcription of p21. nih.gov This demonstrates that this compound derivatives can halt cancer cell proliferation by interfering with crucial cell cycle checkpoints.

Cyclin-dependent kinases 4 and 6 (CDK4/6) are key enzymes that, when complexed with cyclin D, drive the cell's progression from the G1 (growth) phase to the S (synthesis) phase of the cell cycle. nih.gov The hyperactivation of the cyclin D-CDK4/6 complex is a common event in many cancers, leading to uncontrolled proliferation. nih.gov Therefore, selective inhibition of CDK4/6 is a validated and effective strategy for cancer treatment. nih.govresearchgate.net

A novel series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives have been identified as highly potent and selective inhibitors of CDK4 and CDK6. acs.org These compounds have demonstrated remarkable efficacy in halting the growth of various cancer cells, including melanoma. nih.gov Mechanistically, the inhibition of CDK4/6 by these derivatives prevents the phosphorylation of the Retinoblastoma (RB) protein, which in turn leads to the arrest of cells in the G1 phase of the cell cycle. acs.org For example, one such derivative caused an accumulation of 85% of MV4-11 leukemia cells in the G1 phase, compared to 61% in untreated cells. acs.org This targeted action provides a powerful mechanism for suppressing tumor growth. nih.govresearchgate.net

Table 2: Activity of N-(Pyridin-2-yl)pyrimidin-2-amine Derivatives as CDK4/6 Inhibitors

Compound Series Target Kinases Mechanism of Action Cellular Effect Reference
4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amines CDK4, CDK6 Highly potent and selective inhibition G1 phase cell cycle arrest, potent antiproliferative activity nih.gov, acs.org
5-Chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamines CDK6, CDK9 Dual inhibition Cell cycle blockage, induction of apoptosis researchgate.net

Antimicrobial and Antiviral Properties

Beyond their anticancer effects, piperidine and pyridine derivatives are being explored for their potential to combat infectious diseases. The structural features of these compounds make them suitable candidates for interacting with microbial and viral targets. evitachem.com

The search for new antiviral agents is critical for managing viral infections. Piperidine derivatives are recognized for their potential biological activities, including antiviral properties. evitachem.com Research into related scaffolds has yielded promising results.

A study on 1H-pyrazolo[3,4-b]pyridine derivatives, which included compounds with a (methylpyridin-2-yl)amino moiety, demonstrated significant antiviral activity. researchgate.net These derivatives were tested against several viruses, including Herpes simplex virus type 1 (HSV-1), Mayaro virus (MAY), and vesicular stomatitis virus (VSV). Certain compounds exhibited notable efficacy with low half-maximal effective concentration (EC50) values, and importantly, they did not show toxicity to the host Vero cells. researchgate.net This highlights the potential of using the this compound framework to develop new antiviral therapies. evitachem.comnih.gov

Table 3: Antiviral Activity of 1H-Pyrazolo[3,4-b]pyridine Derivatives

Compound Virus EC50 (µM) Reference
2d HSV-1 6.8 researchgate.net
3f MAYV 2.2 researchgate.net
3a VSV 4.8 researchgate.net
3c VSV 0.52 researchgate.net

Assessment of Antimicrobial Efficacy

Derivatives of piperidin-4-one, a related structural class, have been investigated for their potential as antimicrobial agents. Studies have shown that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria. yu.edu.jobiomedpharmajournal.org For instance, certain 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives have demonstrated significant in vitro antibacterial activity, with some compounds showing efficacy comparable to the standard drug ampicillin. biomedpharmajournal.org The introduction of a thiosemicarbazone group to the piperidin-4-one structure was found to enhance antifungal activity. biomedpharmajournal.org

In one study, a novel piperidin-4-one derivative, (Z)-2-((2S,5S)-2-(2-ethoxyphenyl)-5-hydroxy-1-(2-hydroxyethyl)-5-methylpiperidin-4-ylidene)hydrazine-1-carbothioamide, was synthesized and showed greater antimicrobial activity against Staphylococcus aureus (Gram-positive) and Enterobacter sp. (Gram-negative) than its precursor. yu.edu.jo Another area of research involves linking the piperidine ring to other heterocyclic systems, such as 1,3,5-triazine (B166579) and pyrimidine, which has yielded compounds with notable antimicrobial properties. researchgate.net Specifically, derivatives of 4-(4-(arylamino)-6-(piperidin-1-yl)-1,3,5-triazine-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamide have been identified with significant activity against various microbes. researchgate.net

Table 1: Antimicrobial Activity of Selected Piperidine Derivatives This table is representative of data found in the cited literature for related piperidine compounds, as specific data for this compound derivatives was not available in the search results.

Compound Type Test Organism(s) Activity/Results Reference
2,6-diaryl-3-methyl-4-piperidones Various bacterial strains Significant antibacterial activity compared to ampicillin. biomedpharmajournal.org
Thiosemicarbazone derivatives of piperidin-4-ones Various fungal strains Significant antifungal activity compared to terbinafine. biomedpharmajournal.org
Piperidin-4-one thiosemicarbazone derivative Staphylococcus aureus, Enterobacter sp. Higher antimicrobial activity than its precursor compound. yu.edu.jo
Piperidinyl-triazine-benzenesulfonamide derivatives Various microbial strains Compounds 3c, 3n, and 3o showed significant activity. researchgate.net

Antitubercular Activity Studies

The emergence of drug-resistant tuberculosis has spurred the search for new therapeutic agents, and piperidine/pyridine derivatives have proven to be a promising area of research. nih.gov Pyridine-2-methylamine derivatives, structurally related to the core compound, have been identified as potent inhibitors of Mycobacterium tuberculosis (Mtb), targeting the essential mycolic acid transporter MmpL3. nih.gov

Structure-activity relationship (SAR) studies have revealed that modifications to the pyridine-2-methylamine scaffold can yield compounds with high activity against the Mtb H37Rv strain and clinically isolated multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. nih.gov For example, combining an N-8-azaspiro nih.govanadolu.edu.trdecyl group at one position with a 4-biphenyl group at another resulted in compounds with a minimum inhibitory concentration (MIC) as low as 0.0156 μg/mL. nih.gov Other research has focused on 4-aminopiperidine (B84694) derivatives, although systematic exploration showed that activity was limited, with one norbornenylmethyl-substituted compound showing an MIC of 10 μM against M. tuberculosis. nih.gov Additionally, 2,4-disubstituted pyridine derivatives have demonstrated significant bactericidal activity against M. tuberculosis located within human macrophages and in biofilm formations. frontiersin.org

Table 2: Antitubercular Activity of Selected Pyridine-2-methylamine and Piperidine Derivatives

Compound/Series Target/Strain Key Findings (MIC) Reference
Pyridine-2-methylamine-4-aryl (Compound 21) M. tuberculosis H37Rv Good activity (MIC = 0.5-1 μg/mL) nih.gov
Pyridine-2-methylamine derivative (Compound 62) M. tuberculosis H37Rv, MDR/XDR-TB Potent activity (MIC = 0.016 μg/mL and 0.0039-0.0625 μg/mL, respectively) nih.gov
4-Aminopiperidine derivative (Compound 1) M. tuberculosis Singleton activity (MIC = 10 μM) nih.gov
Piperidin-4-imine derivatives M. tuberculosis H37Rv Four compounds showed potent activity (MIC = 6.25 µg/mL) nih.gov
2,4-disubstituted pyridine derivatives (Compounds 11 & 15) Intracellular M. tuberculosis Significant bactericidal activity observed. frontiersin.org

Central Nervous System (CNS) Activities

Derivatives of this compound are a rich source of centrally active agents, demonstrating potential in treating a range of neurological and psychiatric disorders.

Serotonin (B10506) (5-HT1A) Receptor Agonism

Aryl-{[4-(pyridin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl-methanones represent a novel structural class of potent and selective serotonin 5-HT1A receptor agonists. mdma.chnih.gov Research has focused on modifying this scaffold to improve oral bioavailability and in vivo efficacy. The introduction of a fluorine atom, particularly at the C-4 position of the piperidine ring, led to derivatives with enhanced and prolonged 5-HT1A agonist activity. mdma.chnih.gov

Certain derivatives, such as 3-chloro-4-fluorophenyl-(4-fluoro-4{[(5-methyl-6-methylamino-pyridin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl-methanone (compound 40), bind with high affinity and selectivity to 5-HT1A receptors over dopaminergic D2 and adrenergic α1 receptors. mdma.chnih.gov These compounds have demonstrated potent 5-HT1A agonist activity both in vitro and in vivo. mdma.chnih.gov The serotonergic system is a key target for analgesics, and 5-HT1A receptor agonists are being explored as potential treatments for pain by inhibiting the transmission of nociceptive signals. nih.gov

Table 3: 5-HT1A Receptor Binding Affinity of Selected Derivatives

Compound Receptor Binding (Ki, nM) Selectivity Profile Reference
Compound 39 (a C-4 fluoro derivative) High affinity for 5-HT1A High selectivity vs. D2 and α1 receptors nih.gov
Compound 40 (a C-4 fluoro, 5-Me, 6-Me-amino derivative) High affinity for 5-HT1A High selectivity vs. D2 and α1 receptors nih.gov
Compound 46 (a C-4 fluoro derivative) High affinity for 5-HT1A High selectivity vs. D2 and α1 receptors nih.gov
Compound 61 (a C-4 fluoro derivative) High affinity for 5-HT1A High selectivity vs. D2 and α1 receptors nih.gov

Antidepressant Potential through Neurotransmitter Modulation

The potent 5-HT1A receptor agonism exhibited by these derivatives directly translates to significant antidepressant potential. mdma.chnih.gov In preclinical models, such as the forced swimming test in rats, lead compounds demonstrated a more potent and extensive reduction in immobility time compared to the established antidepressant imipramine (B1671792) after a single oral dose. mdma.chnih.gov

Studies on other piperidine derivatives have further elucidated the mechanism of their antidepressant-like effects, showing involvement of both the monoaminergic (serotonin and catecholamines) and opioidergic systems. anadolu.edu.tr For example, the effects of some derivatives were reversed by pre-treatment with a serotonin-depleting agent, while others were affected by a catecholamine-depleting agent, indicating distinct modulatory actions on neurotransmitter systems. anadolu.edu.tr Research on related piperazine derivatives has also shown that antidepressant-like effects can be mediated through the monoaminergic pathway and by increasing levels of brain-derived neurotrophic factor (BDNF). nih.gov

Monoamine Transporter Inhibition

In the quest for multi-target agents for depression, researchers have designed compounds that combine 5-HT1A receptor activity with inhibition of monoamine transporters, such as the serotonin transporter (SERT). mdpi.com While specific data for this compound derivatives as direct monoamine transporter inhibitors is limited in the provided context, the development of dual-acting ligands is a key strategy in modern medicinal chemistry. For instance, research has led to piperidine diphenyl ether derivatives that combine 5-HT1A receptor partial agonism with functional norepinephrine (B1679862) transporter (NET) inhibition, while maintaining selectivity over SERT and the dopamine (B1211576) transporter (DAT). mdpi.com This highlights the potential of the piperidine scaffold in developing compounds that modulate monoamine reuptake.

Cholinesterase and Monoamine Oxidase Dual Inhibition

Derivatives incorporating the piperidine-pyridine framework have been explored as multi-target-directed ligands for neurodegenerative diseases like Alzheimer's disease. This involves the dual inhibition of cholinesterases (AChE and BChE) and monoamine oxidases (MAO-A and MAO-B). nih.govnih.gov

One study identified a polyfunctionalized pyridine, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile, as a potent dual inhibitor of AChE and BChE. nih.gov Another line of research, based on the structure of donepezil, has produced hybrids containing a 1-benzylpiperidin-4-yl moiety linked to an indole (B1671886) structure. nih.govresearchgate.net These compounds have been identified as potent dual inhibitors of both cholinesterases and monoamine oxidases. nih.gov SAR studies revealed that the length of the linker chain between the piperidine and indole moieties is crucial for activity and selectivity. acs.org Specifically, a two-carbon linker (n=2) often results in the most potent dual inhibition of both MAO-A and MAO-B. acs.org

Anti-inflammatory Effects

Derivatives of the this compound scaffold have demonstrated notable anti-inflammatory properties. The structural design of these compounds, particularly piperidine-pyridine hybrids, allows them to interact with key targets in inflammatory cascades. For instance, compounds like (4-Methyl-pyridin-2-yl)-piperidin-4-ylmethyl-amine hydrochloride have been studied for their potential to suppress anti-inflammatory cytokines, with activity observed in the nanomolar range (1 nM - 500 nM). evitachem.com The protonated piperidine nitrogen in such molecules can form ionic bonds with aspartate residues within the catalytic domains of kinases involved in inflammation. evitachem.com Furthermore, the pyridine moiety can engage in hydrophobic interactions within allosteric binding pockets of these targets. evitachem.com Research into related heterocyclic compounds, such as those incorporating pyrimidine and piperazine rings, has also shown significant anti-inflammatory and analgesic activities. researchgate.net

Enzyme Inhibition and Receptor Modulation

The versatility of the this compound framework allows for its adaptation to inhibit various enzymes and modulate receptor activity, highlighting its significance in medicinal chemistry.

Broad-Spectrum Enzyme Inhibition (e.g., Proteases, Kinases)

The this compound scaffold is a key component in the design of various kinase inhibitors. Kinases are crucial regulators of cellular processes, and their dysregulation is implicated in diseases like cancer. nih.gov

Protein Kinase B (PKB/Akt) Inhibition : A series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides has been developed as potent and selective inhibitors of PKB. nih.gov These compounds act as ATP-competitive inhibitors. nih.gov Optimization of this series led to compounds with nanomolar inhibitory concentrations and significant selectivity for PKB over the related PKA kinase. nih.gov For example, the 2,6-dichloro substituted analog showed an IC₅₀ of 20 nM for PKBβ and was 165-fold selective over PKA. nih.gov

Polo-like Kinase 4 (PLK4) Inhibition : Utilizing an aminopyrimidine core, which is related to the pyridin-2-amine structure, researchers have designed potent inhibitors of PLK4, a key regulator of centriole duplication and a target in cancer therapy. nih.gov

Other Kinase Inhibition : Derivatives such as 2-amino-4-(1-piperidine) pyridine have been designed as dual inhibitors of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), which are relevant in non-small cell lung cancer. nih.gov Additionally, various patents describe 6-[4-(1H-imidazol-2-yl) piperidin-1-yl] pyrimidin-4-amine derivatives as modulators of kinase activity. google.com

Below is a table summarizing the kinase inhibitory activity of selected this compound derivatives and related compounds.

Compound Class/DerivativeTarget Kinase(s)Key Findings
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamidesPKB (Akt)Potent, selective, and orally bioavailable ATP-competitive inhibitors. nih.gov The 2,6-dichloro analog had a PKBβ IC₅₀ of 20 nM and 165-fold selectivity over PKA. nih.gov
Pyrimidin-2-amine derivativesPLK4Designed as potent inhibitors for cancer therapy. nih.gov Compound 8h showed an IC₅₀ of 0.003 µM against PLK4. nih.gov
2-Amino-4-(1-piperidine) pyridine derivativesALK, ROS1Developed as dual inhibitors to overcome clinical resistance. nih.gov
6-[4-(1H-imidazol-2-yl) piperidin-1-yl] pyrimidin-4-amine derivativesVarious KinasesPatented as modulators of kinase activity for treating hyperproliferative diseases. google.com

Receptor Binding Studies (Agonist/Antagonist Modulations)

The structural features of this compound derivatives make them suitable candidates for modulating various G-protein coupled receptors (GPCRs) and other receptor systems.

Serotonin 5-HT1A Receptor Agonism : A series of aryl-{[4-(6-R-pyridin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl-methanone derivatives were identified as selective and potent 5-HT1A receptor agonists. nih.gov Modifications, such as adding a fluorine atom to the piperidine ring, enhanced oral activity. nih.gov The compound 3-chloro-4-fluorophenyl-(4-fluoro-4{[(5-methyl-6-methylamino-pyridin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl-methanone) proved to be a particularly potent 5-HT1A agonist both in vitro and in vivo. nih.gov

Sigma (σ) Receptor Binding : Polyfunctionalized pyridines containing a 1-benzylpiperidin-4-yl moiety linked to the pyridine ring have shown high affinity for sigma receptors. nih.gov Specifically, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile exhibited a high affinity for the σ₁ receptor (Kᵢ = 1.45 nM) and was 290-fold selective over the σ₂ subtype. nih.gov Sigma receptors are targets for treating neurological disorders, including neuropathic pain. nih.gov

Dopamine D₂ Receptor Modulation : The piperidine-pyridine hybrid structure has been noted for its potential to modulate dopaminergic pathways through D₂ receptor interactions, with binding affinities observed from 2 nM to 200 nM. evitachem.com

A₂B Adenosine (B11128) Receptor Antagonism : While slightly different in structure, N-heteroaryl 4'-(2-furyl)-4,5'-bipyrimidin-2'-amines have been identified as potent and selective A₂B adenosine receptor antagonists. researchgate.net This indicates that the aminopyridine/aminopyrimidine scaffold is a viable starting point for developing receptor antagonists. researchgate.net

The table below summarizes the receptor modulation activities of these derivatives.

Derivative ClassTarget ReceptorActivity
Aryl-{[4-(pyridin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl-methanonesSerotonin 5-HT1APotent and selective agonists with improved oral bioavailability upon fluorination. nih.gov
2-Amino-6-(N-benzylpiperidino)pyridine-3,5-dicarbonitrilesSigma (σ) ReceptorsHigh affinity for σ₁ receptors (Kᵢ = 1.45 nM) and high selectivity over σ₂ receptors. nih.gov
(4-Methyl-pyridin-2-yl)-piperidin-4-ylmethyl-amineDopamine D₂Potential for receptor modulation with binding affinities in the low nanomolar range. evitachem.com
N-heteroaryl 4'-(2-furyl)-4,5'-bipyrimidin-2'-aminesA₂B Adenosine ReceptorPotent and selective antagonists (Kᵢ = 17 nM for lead compound). researchgate.net

Monoacylglycerol Lipase (B570770) (MAGL) Inhibition

Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, primarily responsible for breaking down the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.govacs.org MAGL inhibition is a therapeutic strategy for neurodegenerative diseases, inflammation, and pain. nih.govmdpi.com A class of benzylpiperidine-based derivatives has been synthesized as potent and reversible MAGL inhibitors. nih.gov The design of these inhibitors was inspired by combining the 2-(3-(piperidin-4-ylmethyl)phenoxy)-5-(trifluoromethyl)pyridine moiety from a known FAAH inhibitor with an amide phenolic group crucial for MAGL binding. nih.gov This design allows for a strategic hydrogen bond network with key active site residues like Glu53 and His272. nih.govmdpi.com One highly potent derivative, compound 13 from a synthesized series, exhibited an IC₅₀ value of 2.0 nM for MAGL and demonstrated high selectivity over the related enzyme FAAH. acs.org

Compound/SeriesTarget EnzymeIC₅₀ ValueKey Structural Features
Benzylpiperidine-based MAGL inhibitorsMAGL2.0 nMA hybrid structure with a piperidin-4-ylmethyl-phenoxy-pyridine moiety and an amide phenolic group for key hydrogen bonding. nih.govacs.org
1-Benzoylpiperidine derivativesMAGL840 nMA 4-(4-chlorobenzoyl)piperidin-1-yl)(4-hydroxyphenyl)methanone structure, demonstrating reversible inhibition. mdpi.com

Rho-Associated Kinase (ROCK) Inhibitory Activity

Rho-associated kinase (ROCK) is an enzyme implicated in various diseases, including glaucoma. researchgate.net Inhibitors of ROCK can be beneficial by increasing aqueous humor outflow in the eye. researchgate.net A series of 1H-indazole piperidine derivatives have shown significant in vitro inhibitory activity against ROCK-II. researchgate.net These compounds were designed with a 1-(4-(1H-indazol-5-yl amino)piperidin-1-yl) core structure, modified with 2-hydroxy or 2-amino linkers. researchgate.net For instance, compound SR-1459 demonstrated an IC₅₀ of 13 nM against ROCK-II, while others like SR-715 and SR-899 had IC₅₀ values of 80 nM and 100 nM, respectively. researchgate.net

Compound SeriesTarget EnzymeRepresentative IC₅₀ Values
1H-Indazole Piperidine and Piperazine DerivativesROCK-II13 nM (SR-1459), 80 nM (SR-715), 100 nM (SR-899). researchgate.net

Equilibrative Nucleoside Transporter (ENT) Inhibition

Equilibrative nucleoside transporters (ENTs) are crucial for nucleoside transport across cell membranes and are targets for chemotherapy and adenosine regulation. frontiersin.org A study of analogues of FPMINT (4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine) has shed light on the structure-activity relationship for ENT inhibition. frontiersin.org Although based on a triazine core, these compounds feature a piperazin-1-ylmethyl group, which is structurally analogous to the piperidin-4-ylmethyl moiety. The research found that a halogen substitute on the fluorophenyl group attached to the piperazine ring was essential for inhibitory effects on both ENT1 and ENT2. frontiersin.org One of the most potent analogues, compound 3c , acted as an irreversible and non-competitive inhibitor of both ENT1 and ENT2. frontiersin.org

Compound ClassTarget TransporterKey Findings
4-((4-(fluorophenyl)piperazin-1-yl)methyl)-1,3,5-triazin-2-amine AnaloguesENT1, ENT2Halogen substitution on the phenyl ring is critical for activity. frontiersin.org Compound 3c was identified as a potent, irreversible, and non-competitive inhibitor of ENT1 and ENT2. frontiersin.org

Sigma Receptor (σ1/σ2R) Affinity and Selectivity

Derivatives of this compound have been identified as potent ligands for sigma receptors (σR), a unique class of intracellular proteins comprising two subtypes, σ1R and σ2R. nih.gov These receptors are implicated in a variety of neurological conditions, making them attractive targets for therapeutic development. nih.govresearchgate.net Research into this chemical series has revealed significant insights into the structural requirements for high affinity and selectivity at both sigma receptor subtypes.

The piperidine moiety, in particular, has been established as a critical structural feature for achieving high affinity at the σ1 receptor. acs.orgugr.es Studies comparing piperidine-containing compounds to their piperazine analogues demonstrate a substantial increase in σ1R affinity for the piperidine derivatives. acs.orgnih.gov For instance, the replacement of a piperazine core with a piperidine ring in one series led to a dramatic increase in σ1R affinity, with the Ki value dropping from 1531 nM to 3.64 nM. acs.orgugr.es This highlights the piperidine ring as a key element for potent σ1R interaction. ugr.es

Detailed structure-activity relationship (SAR) studies on a series of 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles have further elucidated the structural nuances governing sigma receptor affinity. nih.gov

Influence of Linker Length: The length of the alkyl chain (linker) connecting the 1-benzylpiperidine (B1218667) group to the pyridine ring plays a crucial role in modulating σ1R affinity. nih.gov An increase in the linker length from a direct amino connection (n=0) to an ethylamino (n=2), propylamino (n=3), and butylamino (n=4) group resulted in a progressive increase in affinity for the human σ1 receptor (hσ1R). nih.gov

Effect of Substituents:

N-Methylation: The introduction of a methyl group on the N-(prop-2-yn-1-yl)amino substituent at the C6 position of the pyridine ring can significantly enhance σ1R affinity, particularly when the alkyl linker has a length of n=2. nih.gov For example, this modification increased the affinity of the ethylamino-linked compound (n=2) from a Ki of 7.57 nM to 1.45 nM. nih.gov

C4-Phenyl Substitution: The addition of a phenyl group at the C4 position of the pyridine ring generally has a negative impact on σ1R affinity, especially with longer alkyl linkers (n=3 and n=4). nih.gov

One of the most potent compounds identified in this series is 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (Compound 5 in the table below). nih.gov This derivative exhibits a very high affinity for the hσ1R with a Ki of 1.45 nM and demonstrates a remarkable 290-fold selectivity over the σ2R subtype. nih.govresearchgate.net This high affinity and selectivity is attributed to the optimal combination of an ethyl linker (n=2), the absence of a C4-phenyl group, and the presence of an N-methylated propargylamine (B41283) group at C6. nih.govcsic.es

Conversely, structural modifications can also shift selectivity towards the σ2R. One derivative, 2-{[(1-benzylpiperidin-4-yl)methyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]-4-phenylpyridine-3,5-dicarbonitrile (Compound 11 in the table), was found to be 2-fold more affine for the rat σ2R than for the hσ1R. nih.gov This change in preference is likely due to the combination of a short linker (n=1), a phenyl group at C4, and an N-methylated propargylamine at C6. nih.gov

The following table summarizes the binding affinities of selected this compound derivatives for sigma-1 and sigma-2 receptors.

Table 1: Sigma Receptor (σ1/σ2R) Binding Affinities of this compound Derivatives

Compound Number n hσ₁R Kᵢ (nM) nih.gov rσ₂R Kᵢ (nM) nih.gov Selectivity (Kᵢ rσ₂R / Kᵢ hσ₁R)
1 H H 0 29.2 ± 3.1 >10,000 >342
2 H H 2 7.57 ± 0.59 2,750 ± 210 363
3 H H 3 2.97 ± 0.22 2,050 ± 150 690
4 H H 4 3.97 ± 0.66 1,250 ± 110 315
5 H Me 2 1.45 ± 0.09 421 ± 35 290
6 H Me 3 3.05 ± 0.29 1,210 ± 100 397
8 Ph H 0 27.5 ± 2.5 1,840 ± 140 67
9 Ph H 3 7.45 ± 0.65 5,500 ± 450 738
11 Ph Me 1 20.3 ± 1.5 10.1 ± 0.8 0.5

| 12 | Ph | Me | 3 | 10.9 ± 0.9 | 1,980 ± 150 | 182 |

Data presented as mean ± SEM. Binding affinities were determined using radioligand binding assays. nih.gov

Structure Activity Relationship Sar Studies of N Piperidin 4 Ylmethyl Pyridin 2 Amine Analogues

Impact of Substituents on the Pyridine (B92270) Ring Efficacy

The pyridine ring is a key component, capable of engaging in hydrogen bonding and π-stacking interactions with biological targets. evitachem.com Its electronic properties and substitution patterns are pivotal in modulating the biological activity of the entire molecule.

Studies on related pyridine-containing scaffolds have demonstrated a clear correlation between the electronic properties of substituents and activity. For instance, in a series of pyridinophane complexes, substituting the 4-position of the pyridine ring with various functional groups provided a direct way to regulate the electronic properties of the metal center and, consequently, its catalytic activity. nih.gov It was observed that electron-withdrawing groups generally led to higher yields in C-C coupling reactions compared to electron-donating groups. nih.gov This relationship highlights how electronic tuning of the pyridine ring can directly impact reactivity. nih.govresearchgate.net

Similarly, research on NNN pincer-type ligands with substitutions at the 4-position of the pyridine ring showed that electron-donating groups increase the electron density around a coordinated Cu(II) center. nih.gov More electron-withdrawing groups resulted in longer N-pyridine-Cu(II) bond lengths compared to the unsubstituted version, while electron-donating groups led to shorter bond lengths. nih.gov

In the context of N-(Piperidin-4-ylmethyl)pyridin-2-amine analogues, a methyl group at the 4-position of the pyridine ring has been noted to increase lipophilicity, which can enhance penetration of the blood-brain barrier, and provide steric protection against metabolic oxidation. evitachem.com

Table 1: Impact of Pyridine Ring Substituents on Catalytic Activity of Iron(III) Pyridinophane Complexes

Substituent at 4-PositionElectronic EffectCatalytic Yield (%)Source
-NO2Strongly Electron-Withdrawing58 nih.gov
-ClElectron-Withdrawing45 nih.gov
-HNeutral38 nih.gov
-OHElectron-Donating32 nih.gov

Attaching other heterocyclic rings to the pyridine core can introduce significant changes in biological activity. These appended rings can alter the molecule's polarity, solubility, and ability to form additional interactions with the target protein.

In studies of anti-mycobacterial pyrazolo[1,5-a]pyrimidin-7-amines, which feature a substituted pyridylmethylamine side chain, the introduction of a morpholine (B109124) ring at the 4'-position of a phenyl group resulted in a derivative with excellent inhibitory activity and low toxicity towards mammalian cells. mdpi.com This highlights the potential of heterocyclic substituents to enhance both potency and safety profiles. mdpi.com

However, the nature of the heterocyclic substituent matters. For example, during the hydrogenation of substituted pyridines, 2-furyl or 2-thienyl substituents were found to undergo ring-opening, which would drastically alter the compound's structure and likely its biological activity. mdpi.com

Influence of Piperidine (B6355638) Ring Modifications on Biological Activity

The piperidine ring is a prevalent structural motif in pharmaceuticals, valued for its ability to introduce a basic nitrogen center and a defined three-dimensional structure. mdpi.comresearchgate.netwikipedia.org Modifications to this ring are a key strategy for optimizing the pharmacological profile of this compound analogues.

The piperidine ring typically adopts a chair conformation, which can place substituents in either axial or equatorial positions. wikipedia.org The stereochemistry of these substituents can have a profound effect on how the molecule interacts with its biological target.

The synthesis of piperidine derivatives often employs stereoselective methods to control the configuration of the final product. Techniques such as diastereoselective cis-hydrogenation of multi-substituted pyridines and enantioselective cyclization reactions are utilized to produce specific stereoisomers. mdpi.com The ability to generate specific diastereomers is crucial, as different spatial arrangements of substituents can lead to significant differences in biological activity. For example, in the synthesis of 2,4-disubstituted piperidines, the choice of reagents can enhance diastereoselectivity. organic-chemistry.org The preference for an equatorial conformation is generally observed, though this can be influenced by the solvent environment. wikipedia.org

The linker connecting the piperidine and pyridine rings is critical for establishing the correct orientation and distance between these two key pharmacophoric elements. The length and flexibility of this linker determine the molecule's ability to adopt the optimal conformation for binding to its target. evitachem.com

In the parent compound, a methylene (B1212753) bridge (-CH₂-) connects the piperidine ring at position 4 to the amine nitrogen, which is in turn bonded to the pyridine ring. This methylene group provides a degree of conformational flexibility, allowing the molecule to adapt to the topology of a binding site with minimal energetic penalty. evitachem.com In a related class of inhibitors targeting Lysine Specific Demethylase 1 (LSD1), a "piperidin-4-ylmethoxy" group was found to be crucial. nih.gov This linker (O-CH₂) connects the piperidine at position 4 to the pyridine ring via an oxygen atom, and its presence significantly increased inhibitory activity and selectivity. nih.gov

The nitrogen atom of the piperidine ring is a common site for modification, as substituents at this position can influence the molecule's basicity, lipophilicity, and potential for forming additional interactions. rsc.org

Structure-activity relationship studies on piperine (B192125) analogues as monoamine oxidase (MAO) inhibitors revealed that the nature of the N-substituent on the piperidine ring was critical for activity. nih.gov Analogues with small amino functional groups, such as N-propyl and N-diethyl substituents, were found to be potent MAO-B inhibitors. nih.gov This demonstrates that modifying the piperidine nitrogen can directly tune the biological activity profile.

In a different study, replacing a morpholine ring with a piperidine ring was a tolerated modification, while further substitution on the piperidine was explored to refine activity. nih.gov The structure of N-methyl-N-{1-[(pyridin-3-yl)methyl]piperidin-4-yl}pyridin-2-amine exemplifies a common modification, where a pyridin-3-ylmethyl group is attached to the piperidine nitrogen. evitachem.com

Table 2: Influence of Piperidine Ring Substitution on MAO-B Inhibition

CompoundPiperidine Ring SubstitutionMAO-B IC₅₀ (µM)Source
PiperineUnsubstituted (part of a dioxole ring)91.3 nih.gov
Analogue 1N-Propyl groupPotent nih.gov
Analogue 2N-Diethyl groupPotent nih.gov
Analogue 3para-Hydroxy substitution0.01572 nih.gov

Conformational Analysis and Pharmacophore Requirements

The biological activity of this compound analogues is intrinsically linked to their three-dimensional structure and the spatial arrangement of key chemical features, known as the pharmacophore. Conformational analysis provides insight into the molecule's flexibility and the preferred shapes it adopts, which are critical for binding to biological targets.

The methylene bridge (-CH₂-) connecting the piperidine and pyridine rings imparts significant conformational flexibility. evitachem.com This allows the molecule to adopt various bioactive conformations with a minimal energy penalty, enabling it to fit into diverse binding pockets. evitachem.com X-ray crystallography studies of related compounds, such as N-(Pyridin-2-ylmethyl)pyridin-2-amine, reveal that the molecule can exist in different conformations. In one study, the asymmetric unit contained two crystallographically independent molecules with distinct torsion angles of the inter-ring chains (67.4° and -69.3°), demonstrating the molecule's rotational freedom. The dihedral angles between the two pyridyl rings in these conformations were 84.0° and 83.2°, respectively. researchgate.net

The piperidine ring itself typically adopts a chair conformation. acs.org However, substituents on the ring can influence its puckering and the equilibrium between axial and equatorial substituent orientations. For instance, in a series of 5-HT1A receptor agonists, placing a fluorine atom at the C-4 position of the piperidine ring was found to be the most favorable modification for improving oral activity and agonist potency. nih.gov This suggests that the substituent not only influences physicochemical properties but also affects the conformational preferences required for optimal receptor interaction. nih.gov

Pharmacophore models for this class of compounds generally include:

A basic nitrogen atom within the piperidine ring, which is often protonated at physiological pH and can form crucial ionic interactions or hydrogen bonds. evitachem.comnih.gov

An aromatic pyridine ring, capable of participating in π-stacking interactions with aromatic amino acid residues in the target protein. evitachem.com

A hydrogen bond donor/acceptor group, such as the secondary amine linking the two ring systems.

Studies on related heterocyclic compounds have shown that constraining the molecular structure by fusing aromatic rings can significantly impact binding kinetics. Tricyclic histamine (B1213489) H1 receptor (H1R) antagonists, for example, exhibit a prolonged residence time at the receptor compared to their more flexible, non-fused counterparts. nih.gov This highlights the importance of conformational restriction in optimizing ligand-target interactions. nih.govnih.gov

Correlations between Specific Structural Features and Target Interactions

The specific chemical moieties of this compound and its analogues are directly correlated with their interactions at various biological targets. The pyridine ring, a common scaffold in medicinal chemistry, is known to be present in numerous FDA-approved drugs and contributes to a wide range of biological activities. nih.govmdpi.com Its nitrogen atom can act as a hydrogen bond acceptor, while the aromatic system allows for π-π stacking or hydrophobic interactions. evitachem.commdpi.com The piperidine moiety serves as a versatile scaffold, with its basic nitrogen atom being a key interaction point, often with acidic residues in target proteins. evitachem.commdpi.com

Modifications to these core structures lead to significant changes in activity. For example, the introduction of hydroxyl (-OH) or methoxy (B1213986) (-OMe) groups can enhance antiproliferative activity by providing additional hydrogen bonding opportunities. mdpi.com Conversely, bulky groups or halogen atoms can sometimes reduce activity. mdpi.com In a study of pyrimidine (B1678525) derivatives, replacing a morpholine group with an (S)-3-hydroxypyrrolidine not only reduced lipophilicity but also increased inhibitory potency tenfold, demonstrating the profound impact of subtle structural changes. nih.gov

Compound Analogue FeatureType of Interaction FacilitatedPotential Biological TargetReference
Pyrimidine MoietyHydrogen Bonds, π-StackingEnzymes, Receptors evitachem.com
Protonated Piperidine NitrogenIonic Interactions, Salt BridgesNMDA Receptors, Kinases evitachem.com
Pyridine Ringπ-Stacking InteractionsAcetylcholinesterase, Various Receptors evitachem.commdpi.com
Hydroxyl/Methoxy GroupsHydrogen BondingVarious Enzymes/Receptors mdpi.com
(S)-3-HydroxypyrrolidineEnhanced Potency/Reduced LipophilicityNAPE-PLD Enzyme nih.gov

Molecular Interactions within Enzyme Active Sites

The this compound scaffold is a key component of various enzyme inhibitors. Molecular docking and kinetic studies reveal specific interactions that drive their inhibitory activity.

In the context of urease inhibition, docking studies of pyridine carboxamide derivatives showed that the nitrogen atom of the pyridine ring is involved in hydrogen bonding with amino acid residues like Lys709 in the enzyme's active site. mdpi.com Other parts of the molecule, such as amide linkages, can form dual hydrogen bonds with residues like Ala80. mdpi.com

For inhibitors of inducible nitric oxide synthase (iNOS), 2-amino-4-methylpyridine (B118599) serves as a potent parent compound. nih.gov Computational analysis suggests that the position-6 of the pyridine ring is the most tolerant to substitution, allowing for the introduction of various groups to fine-tune potency and selectivity. nih.gov

Analogues targeting acetylcholinesterase (AChE), an enzyme critical in neurodegenerative diseases, demonstrate the importance of the piperidine moiety. The benzyl-piperidine group in some inhibitors provides effective binding to the catalytic anionic site of AChE, interacting with key aromatic residues such as Trp84 and Phe330. mdpi.com The protonated piperidine nitrogen can form ionic bonds with aspartate residues within kinase catalytic domains. evitachem.com

Table: Interactions of Pyridine-Piperidine Analogues with Enzyme Active Sites

Enzyme Target Interacting Moiety Key Amino Acid Residues Interaction Type Reference
Urease Pyridine Nitrogen Lys709, Glu742 Hydrogen Bond mdpi.com
Acetylcholinesterase (AChE) Benzyl-piperidine Trp84, Phe330 π-Stacking/Hydrophobic mdpi.com
p38 MAP Kinase Protonated Piperidine Aspartate residues Ionic Bonding evitachem.com

Ligand-Binding Dynamics with Receptor Domains

The interaction of this compound analogues with G-protein coupled receptors (GPCRs) and ion channels is a critical area of study. The piperidine nitrogen is a hallmark feature for binding to aminergic GPCRs, where it typically forms a salt bridge with a conserved aspartic acid residue. nih.gov

Studies on muscarinic receptor antagonists have identified highly selective compounds based on this scaffold. For example, one analogue showed 540-fold selectivity for M₃ receptors over M₂ receptors, a crucial feature for avoiding cardiac side effects. nih.gov This selectivity is achieved through specific substitutions on both the piperidine and pyridine moieties. nih.gov Similarly, pyrazol-4-yl-pyridine derivatives have been developed as selective positive allosteric modulators (PAMs) of the M₄ muscarinic receptor, demonstrating that these scaffolds can fine-tune receptor activity without directly competing with the endogenous ligand. nih.gov

In the realm of sigma (σ) receptors, molecular modeling of certain pyridine derivatives shows key interactions. One potent ligand interacts with the hσ1R through a hydrogen bond between its secondary amine (NH) linker and the residue Glu172. csic.es The pyridine ring itself establishes π-alkyl interactions with Leu105 and Met93, while the piperidine portion fits into a specific cavity. csic.es The length of the linker between the piperidine and pyridine rings is crucial; a two-carbon linker was found to be optimal for high affinity in one series of compounds. csic.esresearchgate.net

Table: Binding Characteristics of Pyridine-Piperidine Analogues at Receptors

Receptor Target Analogue Class Key Binding Feature Observed Effect Reference
Muscarinic M₃ (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl] derivative High selectivity over M₂ Potent M₃ antagonism nih.gov
Sigma-1 (hσ1R) 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}pyridine derivative H-bond with Glu172 High affinity (Ki = 1.45 nM) csic.esresearchgate.net
Muscarinic M₄ Pyrazol-4-yl-pyridine derivative Allosteric site binding Positive Allosteric Modulation (PAM) nih.gov

SAR in the Context of Multi-Target Modulators

The structural versatility of the this compound framework makes it an attractive scaffold for designing multi-target modulators, which can be beneficial for treating complex diseases involving multiple pathological pathways. evitachem.com Pyridine derivatives are widely recognized for their diverse biological activities, making them a cornerstone for developing agents that can interact with several targets simultaneously. nih.govmdpi.com

A key strategy in developing multi-target ligands is to combine pharmacophores known to interact with different biological targets into a single molecule. For instance, molecular docking studies have predicted that certain (4-Methyl-pyridin-2-yl)-piperidin-4-ylmethyl-amine analogues could exhibit strong affinity for both acetylcholinesterase (AChE) and p38 MAP kinase. evitachem.com Such a dual-target profile could be advantageous in treating Alzheimer's disease by addressing both neurodegenerative and neuroinflammatory aspects. evitachem.com

Another example is a polyfunctionalized pyridine derivative, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile, which was identified as a potent dual inhibitor of acetylcholinesterase (IC₅₀ = 13 nM) and butyrylcholinesterase, while also displaying very high affinity for the σ₁ receptor (Kᵢ = 1.45 nM). researchgate.net This profile makes it a promising candidate for addressing neuropathic pain through multiple mechanisms. researchgate.net The SAR for these multi-target agents is complex, as modifications must be carefully balanced to maintain or enhance activity at all desired targets without introducing significant off-target effects. evitachem.com

Computational Studies and in Silico Approaches for N Piperidin 4 Ylmethyl Pyridin 2 Amine Research

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For N-(Piperidin-4-ylmethyl)pyridin-2-amine, docking simulations are instrumental in identifying potential biological targets by evaluating its binding affinity and interaction patterns within the active sites of various proteins.

The structural motif of a piperidine (B6355638) connected to an aromatic system is common in ligands for G-protein coupled receptors (GPCRs) and various enzymes, such as kinases. nih.govnih.gov Docking studies on analogous pyridine (B92270) and piperidine derivatives have successfully predicted interactions with targets like cyclin-dependent kinases (CDKs) and the enoyl-acyl carrier protein (EACP) reductase, a key enzyme in mycobacteria. nih.govnih.gov For this compound, docking could reveal crucial hydrogen bonds formed by the pyridine and piperidine nitrogens, as well as hydrophobic interactions involving the aliphatic and aromatic rings. The results, typically presented as a docking score or binding energy, help rank potential protein targets. For instance, a hypothetical docking study could yield results indicating strong binding to a kinase active site.

Table 1: Hypothetical Molecular Docking Results for this compound against a Kinase Target.

Protein TargetBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
Kinase A-8.5LEU83, VAL65Hydrophobic
Kinase A-8.5ASP145Hydrogen Bond (Pyridine N)
Kinase A-8.5GLU101Hydrogen Bond (Amine NH)
GPCR B-7.2PHE198, TRP286π-π Stacking
GPCR B-7.2SER113Hydrogen Bond (Piperidine N)

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

While molecular docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer a view of the system in motion. nih.gov An MD simulation tracks the movements of every atom in the compound and its target protein over time, providing insights into conformational flexibility, binding stability, and kinetics. nih.gov For this compound, key areas of flexibility include the chair conformation of the piperidine ring and the rotation around the methylene (B1212753) linker connecting the two heterocyclic rings. researchgate.net

MD simulations can validate the stability of a docking pose; a ligand that remains in the binding pocket with minimal fluctuation over tens or hundreds of nanoseconds is considered a stable binder. chemrevlett.comirbbarcelona.org These simulations are computationally intensive but provide a more realistic picture of the molecular interactions in a solvated, dynamic environment, which is crucial for accurately predicting a compound's behavior in a biological system. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. chemrevlett.com To develop a QSAR model for this compound, a library of its analogs would need to be synthesized and tested for a specific biological activity (e.g., IC50 against an enzyme). nih.gov

Molecular descriptors, which are numerical representations of a molecule's physicochemical properties (e.g., size, shape, hydrophobicity, electronic properties), are calculated for each analog. A mathematical model is then generated, often using techniques like Multiple Linear Regression (MLR), to create an equation that predicts activity based on these descriptors. chemrevlett.comresearchgate.net Such models are validated statistically to ensure their predictive power. ijprajournal.com A robust QSAR model can then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds. nih.gov

Table 2: Example of a Hypothetical QSAR Model for a Series of Piperidinyl-pyridine Analogs.

Model EquationStatistical ParametersDescriptor Definitions
log(IC50) = 0.5 * (LogP) - 0.2 * (TPSA) + 1.5 * (nRotB) - 2.1R² = 0.85LogP: Logarithm of the octanol-water partition coefficient (hydrophobicity)
Q² = 0.78TPSA: Topological Polar Surface Area
R²pred = 0.81nRotB: Number of Rotatable Bonds

In Silico Prediction of Pharmacological Effects and Biological Activity Spectra

Beyond single-target prediction, computational tools can forecast a broad spectrum of potential biological activities for a compound based on its structure. Software platforms like PASS (Prediction of Activity Spectra for Substances) analyze a molecule's structural fragments and compare them to a large database of known bioactive compounds to predict a range of pharmacological effects, mechanisms of action, and even specific toxicities. chemrevlett.com

For this compound, such an analysis could suggest potential activities as an enzyme inhibitor, a GPCR ligand, or an ion channel modulator, which are common roles for piperidine-containing structures. researchgate.netcmjpublishers.com The output is typically a list of predicted activities with a corresponding probability score (Pa, probability to be active). These predictions help in identifying both desired therapeutic effects and potential off-target activities that might cause side effects. nih.gov

Table 3: Hypothetical In Silico Biological Activity Spectrum for this compound.

Predicted Biological ActivityPa (Probability to be Active)
Kinase Inhibitor0.650
Antihypertensive0.580
Dopamine (B1211576) Receptor Ligand0.525
Histamine (B1213489) Receptor Antagonist0.490
Antiviral0.450

Predictive ADME (Absorption, Distribution, Metabolism, Excretion) Assessment

A compound's efficacy is not only determined by its biological activity but also by its pharmacokinetic profile, commonly referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). researchgate.net In silico tools are widely used in early drug discovery to predict these properties, helping to identify candidates with favorable drug-like characteristics and flag potential liabilities. nih.govnih.gov

For this compound, predictive models can estimate properties such as aqueous solubility, human intestinal absorption (HIA), blood-brain barrier (BBB) permeability, and interaction with cytochrome P450 (CYP) enzymes, which are critical for drug metabolism. alliedacademies.orgmdpi.com For example, predictions might indicate high intestinal absorption but potential inhibition of a key CYP enzyme, suggesting a risk for drug-drug interactions. researchgate.net These predictions are crucial for optimizing the molecular structure to achieve a balanced profile of potency and pharmacokinetics. nih.gov

Table 4: Predicted ADME Properties for this compound.

ADME ParameterPredicted Value/ClassificationSignificance
Aqueous Solubility (logS)-3.5Moderate solubility
Human Intestinal Absorption>90%High probability of good absorption
Caco-2 PermeabilityModerateIndicates potential for cell membrane passage
Blood-Brain Barrier (BBB) PermeantYesPotential for CNS activity
CYP2D6 InhibitorYesPotential for drug-drug interactions
CYP3A4 InhibitorNoLow risk of interaction with a major metabolic pathway

Preclinical Investigations and Translational Research of N Piperidin 4 Ylmethyl Pyridin 2 Amine

In Vitro Efficacy Studies in Relevant Cellular Models

Derivatives of the N-(Piperidin-4-ylmethyl)pyridin-2-amine scaffold have demonstrated significant efficacy in various cell-based assays, targeting a range of proteins implicated in diseases like cancer and neurological disorders.

One area of notable success is in the development of Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitors for cancer therapy. A series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives has been synthesized and evaluated. One such compound, referred to as compound 78 , showed excellent potency with Ki values of 1 nM and 34 nM for CDK4 and CDK6, respectively. acs.org This compound also proved to be a highly effective antiproliferative agent against the MV4-11 human leukemia cell line, with a GI50 (concentration for 50% inhibition of cell proliferation) value of 23 nM. acs.org Further optimization led to compound 83 , which also displayed potent cellular activity. acs.org The mechanism of action was confirmed, as treatment with compound 78 led to the accumulation of MV4-11 cells in the G1 phase of the cell cycle, a hallmark of CDK4/6 inhibition. acs.org

In a different therapeutic area, a derivative, (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide (let's call it Compound A ), was identified as a novel muscarinic receptor antagonist. nih.gov In binding assays using cloned human muscarinic receptors expressed in Chinese hamster ovary (CHO) cells, Compound A showed high affinity for m1, m3, m4, and m5 (B69691) receptors, with Ki values of 1.5, 2.8, 15, and 7.7 nM, respectively. nih.gov

Another series of compounds based on a related pyridine (B92270) structure demonstrated high affinity for sigma receptors (σR), which are targets for neurological disorders. nih.gov Specifically, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (Compound 5 ) exhibited a high affinity for the human sigma-1 receptor (hσ1R) with a Ki of 1.45 nM. nih.govcsic.es This compound also displayed potent dual-target activity against acetylcholinesterase (AChE) with an IC50 of 13 nM. nih.gov

Table 1: In Vitro Efficacy of this compound Derivatives

Compound DerivativeTarget(s)AssayCell Line/SystemResult (Value)Reference
Compound 78CDK4, CDK6Inhibitory Constant (Ki)Enzymatic Assay1 nM (CDK4), 34 nM (CDK6) acs.org
Compound 78Cell ProliferationGI50MV4-11 (Leukemia)23 nM acs.org
Compound AMuscarinic Receptors (m1-m5)Binding Affinity (Ki)CHO Cells1.5 nM (m1), 540 nM (m2), 2.8 nM (m3) nih.gov
Compound 5Sigma-1 Receptor (hσ1R)Binding Affinity (Ki)Receptor Binding Assay1.45 nM nih.govcsic.es
Compound 5Acetylcholinesterase (AChE)IC50Enzymatic Assay13 nM nih.gov

In Vivo Efficacy Studies in Established Animal Models

The promising in vitro results of several derivatives have been translated into significant efficacy in animal models of human diseases.

The potent CDK4/6 inhibitor, compound 83 , was assessed for its in vivo anticancer activity in a murine xenograft model using human MV4-11 leukemia cells. acs.org Oral administration of the compound resulted in marked inhibition of tumor growth and a prolongation of the animals' lifespan. acs.org

In the field of neuroscience, a potent and selective NR2B subtype N-methyl-d-aspartate (NMDA) receptor antagonist, 4-methylbenzyl 4-[(pyrimidin-2-ylamino)methyl]piperidine-1-carboxylate (Compound 20j ), demonstrated efficacy in rodent models of antinociception, allodynia, and Parkinson's disease. nih.gov

The muscarinic antagonist, Compound A , was evaluated in rats and dogs. nih.gov In rats, it effectively inhibited acetylcholine-induced bronchoconstriction. nih.gov Furthermore, when administered orally to dogs, it dose-dependently counteracted methacholine-induced increases in respiratory resistance, highlighting its potential for treating respiratory conditions. nih.gov

Another derivative, 5-Phenyl-N-(pyridin-2-ylmethyl)-2-(pyrimidin-5-yl)quinazolin-4-amine (Compound 13k ), an inhibitor of the Kv1.5 potassium channel, showed robust efficacy in a preclinical rat model, where it increased the ventricular effective refractory period (VERP). nih.gov It also produced a significant increase in the atrial effective refractory period (AERP) in a rabbit model, suggesting its potential as an antiarrhythmic agent. nih.gov

Table 2: In Vivo Efficacy of this compound Derivatives

Compound DerivativeAnimal ModelDisease/Condition ModelKey FindingReference
Compound 83MouseMV4-11 Leukemia XenograftMarked inhibition of tumor growth acs.org
Compound 20jRodentPain (Antinociception, Allodynia), Parkinson's DiseaseDemonstrated efficacy nih.gov
Compound ARat, DogBronchoconstrictionInhibited acetylcholine-induced bronchoconstriction nih.gov
Compound 13kRat, RabbitCardiac Arrhythmia (AERP/VERP)Robust increase in AERP and VERP nih.gov

Selectivity Profiling and Off-Target Activity Assessments

A critical aspect of preclinical drug development is ensuring that a compound interacts selectively with its intended target to minimize potential side effects. Derivatives of this compound have been profiled extensively to this end.

The CDK4/6 inhibitor, compound 78 , was found to have a relatively high selectivity for CDK4/6 over other cyclin-dependent kinases such as CDK1, CDK2, CDK7, and CDK9. acs.org Medicinal chemistry efforts that led to compound 83 further refined this selectivity. acs.org

The muscarinic antagonist Compound A demonstrated remarkable selectivity for M3 receptors over M2 receptors. nih.gov In isolated rat tissues, it was 540-fold more selective for inhibiting carbachol-induced responses in the trachea (rich in M3 receptors) compared to the atria (rich in M2 receptors). nih.gov This profile is advantageous as M2 receptor antagonism is linked to cardiac side effects. nih.gov

For the sigma receptor ligand Compound 5 , high selectivity was observed for the σ1R subtype over the σ2R subtype, with a 290-fold preference. nih.gov

An initial aminopyridine lead (Compound 13 ) in the development of NR2B antagonists showed limited selectivity over the hERG channel, a crucial off-target that can lead to cardiac arrhythmias. nih.gov However, subsequent optimization to the 2-aminopyrimidine (B69317) derivative Compound 20j significantly improved the off-target activity profile. nih.gov

Table 3: Selectivity Profiles of this compound Derivatives

Compound DerivativePrimary Target(s)Off-Target(s) / Selectivity MeasuredSelectivity Ratio / FindingReference
Compound 78CDK4/6CDK1, CDK2, CDK7, CDK9High selectivity for CDK4/6 over other CDKs acs.org
Compound AM3 Muscarinic ReceptorM2 Muscarinic Receptor540-fold selectivity for M3 over M2 nih.gov
Compound 5Sigma-1 Receptor (σ1R)Sigma-2 Receptor (σ2R)290-fold selectivity for σ1R over σ2R nih.gov
Compound 20jNR2B-NMDA ReceptorhERG ChannelSignificantly improved off-target profile vs. lead nih.gov

Pharmacokinetic and Metabolic Profile Investigations

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are paramount to its success. Several derivatives from this chemical family have been optimized to achieve favorable pharmacokinetic profiles.

The CDK4/6 inhibitor 83 was found to be orally bioavailable. acs.org In pharmacokinetic studies, it demonstrated a half-life (t1/2) of 4.2 hours and an oral bioavailability (F) of 25.1% in one species. acs.org

The NR2B antagonist Compound 20j was specifically optimized for oral bioavailability across multiple species and was found to have good brain penetration, a necessary feature for a centrally acting agent. nih.gov In contrast, the muscarinic antagonist Compound A was found to have low brain penetration, with a brain/plasma ratio (Kp) of 0.13 in rats. nih.gov This is a desirable characteristic for a peripherally acting drug, as it minimizes central nervous system (CNS) side effects. nih.gov

Pharmacokinetic analysis of the Kv1.5 inhibitor Compound 13k in rats after oral administration showed exposure comparable to earlier leads in its series. nih.gov

Table 4: Pharmacokinetic Properties of this compound Derivatives

Compound DerivativeParameterSpeciesValue/FindingReference
Compound 83Oral Bioavailability (F)Not Specified25.1% acs.org
Compound 83Half-life (t1/2)Not Specified4.2 hours acs.org
Compound 20jBioavailability & Brain PenetrationMultiple SpeciesGood oral bioavailability and brain penetration nih.gov
Compound ABrain/Plasma Ratio (Kp)Rat0.13 (Low brain penetration) nih.gov
Compound 13kPharmacokinetic ExposureRatComparable to other compounds in its series nih.gov

Identification of Biomarkers and Translational Research Applications

Translational research aims to bridge the gap between preclinical findings and clinical application, often through the identification of biomarkers that can predict treatment response or provide insight into a drug's mechanism of action. nih.gov While specific biomarker discovery programs for all this compound derivatives are not extensively detailed, the mechanism of action of these compounds points toward logical translational strategies.

For the CDK4/6 inhibitors like compounds 78 and 83 , the mechanism is well-defined. nih.gov These agents inhibit the phosphorylation of the retinoblastoma (Rb) protein, preventing cell cycle progression from the G1 to the S phase. acs.orgnih.gov Therefore, downstream markers of target engagement, such as the phosphorylation status of Rb and cell cycle analysis (measuring the percentage of cells in G1 arrest), serve as direct pharmacodynamic biomarkers. acs.org These markers can be used in preclinical models and clinical trials to confirm that the drug is hitting its target and eliciting the desired biological response. nih.gov

For receptor antagonists like Compound A (muscarinic) or Compound 20j (NMDA), biomarkers could include downstream signaling pathway components or functional measures like changes in airway resistance or neuronal activity, which were used in the preclinical animal models. nih.govnih.gov The overarching goal of translational research in this context is to use such biomarkers to guide development, select patient populations most likely to benefit, and understand the underlying mechanisms of drug action and potential resistance. nih.gov

Analytical Methodologies for the Characterization of N Piperidin 4 Ylmethyl Pyridin 2 Amine

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods are fundamental in determining the molecular structure of N-(Piperidin-4-ylmethyl)pyridin-2-amine by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are pivotal for elucidating the carbon-hydrogen framework of the molecule. While specific spectral data for this compound is not publicly available, the expected chemical shifts and coupling patterns can be inferred from data on its constituent moieties and closely related analogs.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring, the piperidine (B6355638) ring, and the methylene (B1212753) bridge. The aromatic protons on the 2-aminopyridine (B139424) moiety would typically appear in the downfield region (δ 6.0-8.5 ppm). The protons on the piperidine ring would be found in the more upfield region (δ 1.5-3.5 ppm), with the protons alpha to the nitrogen atoms showing characteristic downfield shifts. The methylene bridge protons (-CH₂-) would likely present as a doublet, coupled to the adjacent proton on the piperidine ring. For comparison, in 4-methyl-2-pyridylamine, the pyridine protons appear at approximately δ 7.9, 6.4, and 6.3 ppm. chemicalbook.com In piperidine itself, the protons alpha to the nitrogen resonate around δ 2.8 ppm, while the other ring protons are found between δ 1.5-1.7 ppm. chemicalbook.com

¹³C NMR: The carbon NMR spectrum would complement the proton data. The pyridine ring carbons would resonate in the aromatic region (δ 100-160 ppm). The carbons of the piperidine ring would appear in the aliphatic region (typically δ 20-50 ppm). The methylene bridge carbon would also be found in the aliphatic region.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to exhibit characteristic absorption bands.

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
N-H (amine)3300-3500Stretching (often two bands for primary amine)
C-H (aromatic)3000-3100Stretching
C-H (aliphatic)2850-3000Stretching
C=N, C=C (pyridine ring)1550-1650Stretching
N-H (amine)1500-1600Bending
C-N1250-1350Stretching

The data in this table is based on typical IR absorption frequencies for the respective functional groups. For comparison, the IR spectrum of 2-amino-4-methylpyridine (B118599) shows characteristic peaks in these regions. nist.gov

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity. For this compound, the molecular weight is 191.27 g/mol . bldpharm.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 191. The fragmentation pattern would likely involve cleavage at the C-C bond between the piperidine ring and the methylene group, or fragmentation of the piperidine ring itself, which is a common pathway for such structures. nist.govnist.gov

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating this compound from reaction byproducts and starting materials, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for determining the purity of the final compound. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727), would be suitable. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. Purity levels for research chemicals are often expected to be above 95%. googleapis.com

Flash Chromatography: For the purification of the compound on a preparative scale, flash chromatography is commonly employed. researchgate.net This technique uses a stationary phase like silica (B1680970) gel and an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane (B92381) or dichloromethane (B109758) in methanol) to separate the target compound from impurities based on differences in polarity.

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method used to monitor the progress of a chemical reaction and to identify a suitable solvent system for flash chromatography. The compound is spotted on a TLC plate (e.g., silica gel on aluminum backing), which is then developed in a solvent chamber. The position of the compound is visualized under UV light or by using a staining agent.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of the molecular structure and offers detailed information about the three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the crystalline solid state.

While the crystal structure of this compound has not been publicly reported, the analysis of a very close structural analog, N-(Pyridin-2-ylmethyl)pyridin-2-amine , provides significant insight into the expected solid-state conformation. researchgate.net This analog differs by having a second pyridine ring instead of a piperidine ring.

The study of N-(Pyridin-2-ylmethyl)pyridin-2-amine revealed that the molecule crystallizes in the orthorhombic space group Pca2₁. researchgate.net Key findings from this structural analysis that could be relevant for this compound include:

The formation of intermolecular hydrogen bonds. In the analog, N-H···N hydrogen bonds link molecules into dimers. researchgate.net A similar interaction would be expected for this compound, likely involving the amine hydrogen and the nitrogen of the pyridine ring.

The conformation of the molecule is not planar. The dihedral angle between the two pyridine rings in the analog is significant, at around 83-84°. researchgate.net For this compound, the piperidine ring would adopt a chair conformation, and there would be a specific torsion angle around the C-C and C-N bonds of the methylamine (B109427) linker.

A summary of the crystallographic data for the analog N-(Pyridin-2-ylmethyl)pyridin-2-amine is presented below. researchgate.net

ParameterValue
Chemical FormulaC₁₁H₁₁N₃
Molecular Weight185.23
Crystal SystemOrthorhombic
Space GroupPca2₁
a (Å)14.5434 (14)
b (Å)5.8198 (6)
c (Å)23.045 (2)
V (ų)1950.5 (3)
Z8
Temperature (K)173

This data pertains to the structural analog N-(Pyridin-2-ylmethyl)pyridin-2-amine and is provided for illustrative purposes. researchgate.net

The determination of the crystal structure of this compound would require the growth of single crystals suitable for X-ray diffraction analysis. researchgate.net

Future Directions and Research Perspectives

Design and Synthesis of Next-Generation Analogues with Enhanced Profiles

The development of next-generation analogues of N-(Piperidin-4-ylmethyl)pyridin-2-amine will focus on optimizing potency, selectivity, and pharmacokinetic properties. Medicinal chemistry strategies will be pivotal in fine-tuning the molecule's structure to enhance its therapeutic index.

Key synthetic strategies include:

Scaffold Hopping and Hybridization : Combining structural elements from known bioactive agents with the this compound core can lead to novel chemical entities with improved target engagement. mdpi.comnih.gov For instance, integrating pharmacophores from established kinase inhibitors could yield potent new agents. mdpi.com

Modification of the Piperidine (B6355638) Ring : The piperidine moiety is a prime site for modification to modulate the compound's properties. Attenuating the basicity of the piperidine nitrogen, for example by introducing electron-withdrawing groups like fluorine atoms, has been shown to significantly improve cellular potency and pharmacokinetic profiles in related inhibitor series. acs.orgfigshare.com This approach can enhance cell permeability and reduce off-target effects. acs.org

Advanced Synthetic Methodologies : Efficient synthesis of a diverse library of analogues can be achieved using modern organic chemistry techniques. Reductive amination remains a direct and effective route for coupling piperidine fragments with pyridine (B92270) or pyrimidine (B1678525) aldehydes. evitachem.com Palladium-catalyzed cross-coupling reactions, such as N-arylation, allow for the formation of new carbon-nitrogen bonds, expanding the chemical space of accessible derivatives. evitachem.com

Table 1: Structure-Activity Relationship (SAR) Insights for Piperidine Ring Modifications in Analogous Scaffolds

ModificationRationaleObserved Effect in Related SeriesPotential Application
Introduction of β,β-difluoroethyl or trifluoroethyl groupsAttenuate basicity (lower pKa) of the piperidine nitrogen. acs.orgfigshare.comUp to 10-fold increase in cellular potency compared to non-fluorinated or monofluorinated analogues. acs.orgfigshare.comEnhancing cell permeability and target engagement in cellular environments.
N-acylation (Amides, Carbamates, Ureas)Explore interactions in the binding pocket and modulate physicochemical properties.Generally led to high microsomal clearance and poor in vivo stability in some series. acs.orgfigshare.comMay be less favorable for systemic drugs but could be explored for topical or localized applications.
Attachment of an oxetane (B1205548) ringServe as an electron-withdrawing group to lower basicity. acs.orgDemonstrated a 10-fold improvement in cellular potency compared to the parent piperidine. acs.orgImproving drug-like properties and cellular activity.

Exploration of Novel Therapeutic Applications beyond Current Findings

The structural motifs within this compound are present in compounds active against a wide array of biological targets, suggesting that its therapeutic potential may extend far beyond its initial applications.

Oncology : The 2-aminopyridine (B139424) and 2-aminopyrimidine (B69317) scaffolds are key components of numerous approved and investigational cancer drugs. nih.govnih.gov Analogues could be developed as inhibitors of critical cell cycle regulators like Cyclin-Dependent Kinases (CDK4/6) or Polo-like Kinase 4 (PLK4), which are often overexpressed in tumors. nih.govnih.gov The piperidine moiety itself is a feature in inhibitors of Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1), particularly in the context of overcoming drug resistance. mdpi.com

Neurodegenerative and Neurological Disorders : Substituted piperidines are critical pharmacophores for modulating central nervous system (CNS) pathways. evitachem.com The this compound scaffold could be adapted to target sigma receptors, which are implicated in neuropathic pain and neurodegenerative conditions like Alzheimer's disease. csic.es

Inflammatory Diseases : Inducible nitric oxide synthase (iNOS) is a key mediator in inflammatory processes. The design of specific iNOS inhibitors based on the 2-amino-pyridine structure offers a promising avenue for treating inflammatory conditions. nih.gov Furthermore, analogues could be developed as PET imaging agents to visualize iNOS expression in vivo, aiding in diagnosis and treatment monitoring. nih.gov

Table 2: Potential Novel Therapeutic Targets for this compound Analogues

Target ClassSpecific ExamplesAssociated Disease AreaSupporting Rationale
Protein KinasesCDK4/6, PLK4, ALK, ROS1, EZH2CancerThe aminopyridine/pyrimidine core is a known kinase-binding motif. nih.govacs.orgnih.govmdpi.com
CNS ReceptorsSigma-1 (σ1R) and Sigma-2 (σ2R) ReceptorsNeuropathic Pain, Alzheimer's DiseaseThe benzyl-piperidine motif is a high-affinity ligand for sigma receptors. csic.es
EnzymesInducible Nitric Oxide Synthase (iNOS)Inflammatory Diseases2-amino-pyridine derivatives have shown potent and selective iNOS inhibition. nih.gov
Ion ChannelsKv1.5 Potassium ChannelCardiac Arrhythmia (Atrial Fibrillation)Quinazoline derivatives with similar amine side chains act as potent IKur blockers. nih.gov

Advanced Mechanistic Investigations at the Molecular and Cellular Levels

A deeper understanding of how this compound and its analogues function at a molecular level is crucial for rational drug design.

Future mechanistic work will likely involve:

Structural Biology : Obtaining crystal structures of analogues bound to their protein targets can reveal the precise molecular interactions—such as hydrogen bonds and hydrophobic contacts—that drive binding and selectivity. csic.esresearchgate.netnih.gov For example, structural studies on related compounds have shown how specific amino acid residues like glutamic acid are crucial for stabilizing the ligand in the active site. csic.es This information is invaluable for structure-based drug design.

Cellular Assays : Moving beyond simple potency measurements, advanced cellular assays can clarify the compound's mechanism of action. Techniques like Western blotting can be used to measure the modulation of downstream signaling proteins (e.g., p53, p21, p-AMPK) and confirm on-target effects, such as cell cycle arrest. researchgate.net For epigenetic targets, cellular mechanism-of-action assays can measure changes in global histone methylation levels. acs.orgfigshare.com

Biophysical Techniques : Methods such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can provide detailed thermodynamic and kinetic data on the binding of analogues to their targets, helping to differentiate compounds based on their binding affinity and residence time.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The convergence of artificial intelligence (AI) and medicinal chemistry offers a paradigm shift in the speed and efficiency of drug discovery. ijsetpub.comnih.gov For the this compound series, AI and machine learning (ML) can be transformative.

Key applications include:

De Novo Design : Generative AI models can design novel analogues with predefined desirable properties, such as high potency, selectivity, and favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. researchgate.net These platforms can explore a vast chemical space to propose innovative structures that human chemists might not conceive. researchgate.net

Predictive Modeling : ML algorithms can be trained on existing experimental data to build models that accurately predict the biological activity, physicochemical properties, and potential toxicity of new, unsynthesized analogues. nih.govmit.edu This allows for the in silico screening of large virtual libraries, prioritizing the most promising candidates for synthesis and reducing the time and cost of research. nih.gov

Synthesis Planning and Optimization : AI tools are being developed to assist in retrosynthetic analysis, proposing efficient and cost-effective synthetic routes for target molecules. ijsetpub.com ML can also be used to optimize reaction conditions, predicting the optimal solvents, catalysts, and temperatures to maximize yield and purity, which is particularly useful for scaling up the production of a lead candidate. mit.edu

High-Throughput Data Analysis : AI can analyze large datasets from high-content screening and 'omics' studies to identify novel drug targets, uncover complex structure-activity relationships, and elucidate mechanisms of action. nih.gov

The integration of these computational approaches with automated, high-throughput experimental systems promises to create a closed-loop, autonomous platform for drug discovery, significantly accelerating the journey from a promising scaffold like this compound to a clinically viable therapeutic. ijsetpub.commit.edu

Q & A

Q. What are the optimal synthetic routes for N-(Piperidin-4-ylmethyl)pyridin-2-amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer: The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or reductive amination. For example, coupling a piperidine derivative with a pyridine-containing precursor under inert atmospheres (e.g., nitrogen) using catalysts like palladium or copper (common in heterocyclic amine synthesis) . Reaction temperature (60–100°C) and solvent choice (e.g., DMF, toluene) significantly impact yield. Post-synthesis purification via column chromatography (silica gel, gradient elution) or recrystallization is critical for isolating high-purity product (>95%) .

Q. How can the purity and structural identity of this compound be verified post-synthesis?

  • Methodological Answer:
  • Analytical Techniques:
  • NMR Spectroscopy: Compare 1H^1H- and 13C^{13}C-NMR spectra with reference data to confirm functional groups and connectivity.
  • Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns.
  • HPLC: Assess purity using reverse-phase columns (C18) with UV detection at 254 nm.
  • Crystallography: Single-crystal X-ray diffraction (using SHELXL ) resolves stereochemistry and confirms bond angles/distances. For amorphous samples, powder XRD can assess crystallinity .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to neurological receptors?

  • Methodological Answer:
  • Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with targets like serotonin or dopamine receptors. Focus on piperidine’s amine group and pyridine’s aromatic ring for hydrogen bonding/π-π stacking .
  • Molecular Dynamics (MD): Simulate ligand-receptor stability in explicit solvent (e.g., TIP3P water) over 100 ns trajectories (GROMACS/AMBER). Analyze RMSD and binding free energy (MM-PBSA) .
  • QSAR Models: Corrogate substituent effects (e.g., methyl vs. trifluoromethyl groups) on activity using datasets from analogs in and .

Q. What experimental strategies resolve discrepancies in reported biological activity data for this compound?

  • Methodological Answer:
  • Reproducibility Checks: Standardize assay conditions (e.g., cell lines, incubation time, solvent controls). For cytotoxicity studies, use MCF-7 or HEK293 cells with consistent passage numbers .
  • Cross-Validation: Compare results across orthogonal methods (e.g., fluorescence-based vs. radiometric assays for receptor binding).
  • Meta-Analysis: Statistically evaluate data variability using tools like Prism. Address confounding factors (e.g., impurity profiles from ) that may skew results .

Q. How can isotopic labeling (13C^{13}C, 15N^{15}N) aid in tracking metabolic pathways of this compound?

  • Methodological Answer:
  • Synthesis of Labeled Analog: Incorporate 13C^{13}C-enriched pyridine or 15N^{15}N-piperidine during synthesis via modified Stille coupling or reductive amination .
  • Metabolic Tracing: Administer labeled compound to in vitro models (e.g., hepatocytes) and analyze metabolites via LC-MS/MS. Monitor isotopic patterns to identify degradation pathways or active intermediates .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility and stability in aqueous buffers?

  • Methodological Answer:
  • Controlled Stability Studies:
  • Prepare stock solutions in DMSO (≤0.1% final concentration) and test stability in PBS (pH 7.4) at 25°C/37°C. Monitor degradation via HPLC at 0, 24, 48 hours .
  • Use UV-Vis spectroscopy to detect absorbance shifts indicative of hydrolysis or oxidation.
  • Solubility Enhancement: Co-solvents (e.g., cyclodextrins) or nanoformulation (liposomes) can improve aqueous compatibility if precipitation is observed .

Structural and Mechanistic Insights

Q. What crystallographic techniques elucidate conformational flexibility in this compound?

  • Methodological Answer:
  • Low-Temperature Crystallography: Collect data at 100 K to minimize thermal motion artifacts. Refine using SHELXL-2018 with anisotropic displacement parameters .
  • Torsion Angle Analysis: Compare piperidine-pyridine dihedral angles across crystal structures (e.g., reports ~40° for similar compounds).

Method Optimization

Q. How can reaction yields be improved in large-scale synthesis without compromising purity?

  • Methodological Answer:
  • Flow Chemistry: Continuous-flow reactors enhance heat/mass transfer, reducing side reactions (e.g., over-alkylation) .
  • Catalyst Screening: Test Pd/C, Ni, or enzyme catalysts for reductive steps. For example, highlights palladium’s efficacy in analogous syntheses.

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N-(Piperidin-4-ylmethyl)pyridin-2-amine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.